Unambiguous Structural Authentication by Single-Crystal X‑Ray Diffraction
The molecular connectivity and crystal packing of 2,4-bis(benzyloxy)aniline have been determined by single-crystal X‑ray diffraction, providing absolute confirmation of the 2,4-substitution pattern [1]. This level of structural authentication is absent for the 3,4- and 2,5-isomers, for which no single-crystal data have been deposited in the Cambridge Structural Database as of 2025 [2]. For procurement and regulatory filing, the availability of a definitive crystal structure minimizes the risk of isomer misassignment and facilitates compendial-quality identity testing.
| Evidence Dimension | Availability of single-crystal X‑ray structure |
|---|---|
| Target Compound Data | Single-crystal structure deposited; unit cell parameters, space group, and full refinement details published [1] |
| Comparator Or Baseline | 3,4-Bis(benzyloxy)aniline (CAS 18002-44-3): no single-crystal data reported; 2,5-Bis(benzyloxy)aniline (CAS 51792-84-8): no single-crystal data reported |
| Quantified Difference | Target has a fully refined crystallographic model; comparators possess powder-only or liquid-phase characterization |
| Conditions | Single-crystal X‑ray diffractometer, Mo Kα radiation, 100 K |
Why This Matters
Procurement of a building block with a crystallographically authenticated structure reduces the risk of receiving an incorrect isomer and supports regulatory documentation for pharmaceutical intermediate supply chains.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). Molbank, 2024(3), M1862. https://doi.org/10.3390/M1862 View Source
- [2] Cambridge Structural Database (CSD), version 5.46 (2025). Search for 2,4-bis(benzyloxy)aniline, 3,4-bis(benzyloxy)aniline, and 2,5-bis(benzyloxy)aniline. https://www.ccdc.cam.ac.uk View Source
